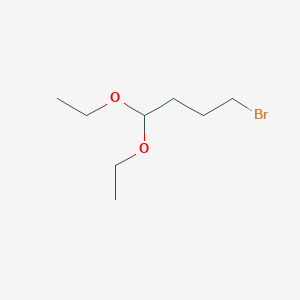

4-Bromo-1,1-diethoxybutane

Description

BenchChem offers high-quality 4-Bromo-1,1-diethoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1-diethoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1-diethoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDTWRLRYKCRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340912 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78668-96-9 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Validation of 4-Bromo-1,1-diethoxybutane: A Bifunctional C4 Synthon

Abstract

4-Bromo-1,1-diethoxybutane (CAS 78668-96-9) is a highly versatile bis-electrophilic building block extensively utilized in the total synthesis of complex alkaloids, heterocyclic frameworks, and active pharmaceutical ingredients (APIs)[1]. This whitepaper details a robust, two-step synthetic route starting from commercially available ethyl 4-bromobutyrate, emphasizing the mechanistic causality behind the reaction conditions and establishing a self-validating protocol for high-yield isolation.

Mechanistic Rationale & Pathway Design

The target molecule features two orthogonal reactive sites: a primary alkyl bromide (susceptible to SN2 displacement or Grignard formation) and a diethyl acetal (a masked, base-stable aldehyde)[2]. Direct handling of its immediate precursor, 4-bromobutanal, is notoriously difficult due to its high propensity for self-condensation, trimerization, and polymerization upon standing[1].

Therefore, the synthesis is designed as a tandem sequence: a highly controlled cryogenic reduction of an ester, followed immediately by in situ or rapid ex situ acetalization to trap the transient aldehyde[3].

Synthesis pathway from ethyl 4-bromobutyrate to 4-bromo-1,1-diethoxybutane.

Step 1: Cryogenic Reduction of Ethyl 4-Bromobutyrate

The first critical transformation is the partial reduction of the ester to the aldehyde using Diisobutylaluminium hydride (DIBAL-H)[4].

Causality of Experimental Choices: DIBAL-H is selected over stronger reducing agents (such as LiAlH₄) because, at strictly controlled cryogenic temperatures (–78 °C), the hydride transfer forms a stable tetrahedral aluminum acetal intermediate. This bulky intermediate resists further reduction[1]. Only upon the addition of a protic quenching agent (e.g., methanol) does the intermediate collapse to yield the desired 4-bromobutanal. Allowing the reaction mixture to warm up prior to quenching will cause the tetrahedral intermediate to collapse prematurely, inevitably leading to over-reduction and the formation of 4-bromobutanol[1].

Step 2: Acetalization via Triethyl Orthoformate

Once 4-bromobutanal is liberated, it must be rapidly converted to the stable diethyl acetal to prevent degradation[2].

Causality of Experimental Choices: Acetalization is a thermodynamically equilibrium-driven process. To push the reaction to completion, triethyl orthoformate is employed alongside ethanol[3]. Triethyl orthoformate acts as a potent chemical dehydrating agent; it reacts with the water generated during acetalization to form additional ethanol and ethyl formate. By actively removing water from the system, it effectively drives the equilibrium towards the acetal via Le Chatelier's principle[3]. A mild acid catalyst (such as NH₄Cl or p-toluenesulfonic acid) is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol[1].

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, critical parameters, and expected outcomes for the optimized two-step workflow.

| Step | Reagent / Substrate | Equivalents | Temperature | Time | Expected Yield |

| 1. Reduction | Ethyl 4-bromobutyrate | 1.0 eq | -78 °C | 1.0 h | N/A (Carried forward) |

| DIBAL-H (1.0 M in Hexane) | 1.05 eq | -78 °C | 30 min addition | ||

| 2. Acetalization | 4-Bromobutanal (Crude) | 1.0 eq | Reflux (78 °C) | 2.0 h | 75% - 85% (Over 2 steps) |

| Triethyl Orthoformate | 1.5 eq | Reflux (78 °C) | 2.0 h | ||

| NH₄Cl (Catalyst) | 0.05 eq | Reflux (78 °C) | 2.0 h |

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints to ensure reaction fidelity and prevent the propagation of errors through the synthetic sequence.

Experimental workflow and self-validation checkpoints for the synthesis.

Protocol 1: Synthesis of 4-Bromobutanal

-

Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add ethyl 4-bromobutyrate (1.0 equiv, e.g., 5.10 mmol) and anhydrous dichloromethane (DCM, 0.5 M concentration)[1].

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

-

Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexane, 1.05 equiv) dropwise over 30 minutes. Validation: The slow addition prevents localized exothermic spikes that cause over-reduction.

-

Incubation & Checkpoint 1: Stir at –78 °C for 1 hour. Self-Validation: Pull a 0.1 mL aliquot, quench into 1M HCl, extract with ether, and run a TLC (4:1 Hexanes:EtOAc). The starting ester (UV inactive, stains with KMnO₄) should be completely consumed, replaced by a lower Rf spot corresponding to the aldehyde.

-

Quenching: While strictly maintaining the –78 °C bath, quench the reaction by the slow dropwise addition of anhydrous methanol (approx. 2 mL per 5 mmol scale)[1].

-

Workup: Remove the cooling bath, allow the mixture to warm to room temperature, and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear phases separate (approx. 1-2 hours). Extract the aqueous phase with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a low temperature (<30 °C) to yield crude 4-bromobutanal. Proceed immediately to Protocol 2.

Protocol 2: Synthesis of 4-Bromo-1,1-diethoxybutane

-

Setup: Dissolve the freshly prepared crude 4-bromobutanal (1.0 equiv) in anhydrous ethanol (1.0 M concentration) at room temperature[1].

-

Reagent Addition: Add triethyl orthoformate (1.5 equiv) and a catalytic amount of solid NH₄Cl (0.05 equiv) to the stirred solution[1].

-

Reflux: Equip the flask with a reflux condenser and heat the solution to a gentle reflux (approx. 78 °C) for 2 hours.

-

Checkpoint 2: Self-Validation: Analyze the reaction via TLC or GC-MS. Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on the TLC plate. The bright yellow/orange spot characteristic of the free aldehyde should be completely absent, indicating full conversion to the acetal.

-

Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst[1]. Extract the aqueous phase with diethyl ether (3 × volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or flash column chromatography (using basic alumina or silica pre-treated with 1% triethylamine to prevent acetal hydrolysis) to yield pure 4-bromo-1,1-diethoxybutane as a clear oil[1].

References

-

Synthetic Communications, Volume 19, Issue 13-14 (1989) Source: Taylor & Francis Online URL:[Link]

-

Unified Total Synthesis of Stemoamide-Type Alkaloids by Chemoselective Assembly of Five-Membered Building Blocks Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

New Routes to Indolizidine Alkaloids: The Total Synthesis of (−)-Grandisine B Source: White Rose eTheses Online URL:[Link]

Sources

Comprehensive Structural Analysis and Synthetic Utility of 4-Bromobutanal Diethyl Acetal (CAS 78668-96-9)

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and complex molecule synthesis, I frequently encounter the need for bifunctional building blocks that can undergo selective, orthogonal transformations. 4-Bromobutanal diethyl acetal (also known as 4-bromo-1,1-diethoxybutane) is a highly versatile C4 synthon that fulfills this exact requirement. By masking a highly reactive aldehyde moiety as a chemically stable diethyl acetal, this molecule allows researchers to perform aggressive nucleophilic substitutions, Grignard formations, or organometallic cross-couplings at the primary alkyl bromide terminus without compromising the oxidation state of the C1 carbon.

This technical guide provides an in-depth structural analysis, field-proven synthetic protocols, and mechanistic workflows for the utilization of 4-bromobutanal diethyl acetal in advanced chemical synthesis.

Physicochemical Properties & Structural Elucidation

Understanding the baseline physical and structural properties of a building block is critical for designing purification protocols and validating reaction success. The core properties of 4-bromobutanal diethyl acetal are summarized below[1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Bromobutanal diethyl acetal (4-Bromo-1,1-diethoxybutane) |

| CAS Registry Number | 78668-96-9 |

| Molecular Formula | C₈H₁₇BrO₂ |

| Molecular Weight | 225.12 g/mol |

| XLogP3-AA | 2.24 |

| Precursor Molecule | 4-Bromobutanal (CAS: 38694-47-2) |

Structural Analysis (NMR Spectroscopy)

When characterizing 4-bromobutanal diethyl acetal, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive self-validating tool. The absence of an aldehydic proton confirms the integrity of the acetal mask.

-

¹H NMR (CDCl₃, 400 MHz): The defining feature of this molecule is the acetal methine proton (–CH (OEt)₂), which appears as a distinct triplet at ~4.50 ppm ( J≈5.5 Hz) due to coupling with the adjacent C2 methylene protons. The ethoxy methylene protons (–OCH₂ CH₃) typically present as a complex multiplet between 3.45–3.65 ppm due to their diastereotopic nature in certain conformations, overlapping with the primary bromide methylene (–CH₂ Br) which appears as a triplet at ~3.43 ppm . The central aliphatic chain presents multiplets at 1.90 ppm (C3) and 1.70 ppm (C2), while the ethoxy methyl groups (–OCH₂CH₃ ) resolve as a sharp triplet at 1.20 ppm .

-

¹³C NMR (CDCl₃, 100 MHz): The acetal carbon (C1) is highly deshielded, appearing at ~102.5 ppm . The ethoxy methylenes appear at ~61.2 ppm , the bromide-bearing carbon (C4) at ~33.8 ppm , and the internal methylenes at 31.5 ppm (C2) and 28.1 ppm (C3).

Synthesis Methodology: The DIBAL-H / Acetalization Route

The direct synthesis of 4-bromobutanal diethyl acetal requires careful control of oxidation states and pH to prevent the polymerization of the highly unstable intermediate, 4-bromobutanal[2].

Fig 1: Two-step synthesis of 4-bromobutanal diethyl acetal via DIBAL-H reduction and acetalization.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Controlled Reduction

-

Procedure: To a stirred solution of ethyl 4-bromobutyrate (1.0 equiv) in anhydrous dichloromethane (DCM) at –78 °C, dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexane, 1.05 equiv) via a syringe pump over 30 minutes[2].

-

Causality: The cryogenic temperature (–78 °C) is non-negotiable. It ensures the formation of a stable tetrahedral aluminum hemiacetal intermediate. If the reaction warms prematurely, the intermediate collapses, allowing a second equivalent of hydride to over-reduce the molecule to 4-bromobutan-1-ol.

-

Self-Validation: Quench the reaction carefully with methanol and Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. An IR spectrum of the crude organic layer should show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of an aldehyde carbonyl stretch (~1725 cm⁻¹) alongside the characteristic Fermi resonance C-H stretch (~2720 cm⁻¹).

Step 2: Mild Acetalization

-

Procedure: Dissolve the crude 4-bromobutanal (1.0 equiv) in absolute ethanol. Add a catalytic amount of ammonium chloride (NH₄Cl). Heat the solution to reflux for 2 hours, then cool and quench with saturated aqueous NaHCO₃[2].

-

Causality: Why NH₄Cl instead of a strong acid like p-toluenesulfonic acid (p-TsOH)? 4-Bromobutanal is highly prone to self-condensation (aldol reactions) and polymerization under strongly acidic conditions. NH₄Cl acts as a remarkably mild, buffered proton source that provides just enough activation energy to drive hemiacetal and subsequent acetal formation without degrading the substrate[2].

-

Self-Validation: Following extraction with diethyl ether (Et₂O), the completion of the reaction is validated via ¹H NMR by the total disappearance of the aldehyde proton signal at ~9.7 ppm and the emergence of the acetal triplet at ~4.50 ppm.

Downstream Applications: Bifunctional Reactivity

The primary utility of 4-bromobutanal diethyl acetal is its ability to act as an electrophile at the C4 position while remaining completely inert at the C1 position under basic or nucleophilic conditions. A classic application is the synthesis of primary amine precursors via the Gabriel synthesis[3].

Fig 2: Bifunctional reactivity workflow: SN2 alkylation followed by acidic acetal deprotection.

Step-by-Step Protocol: Gabriel Alkylation

-

Procedure: To a solution of potassium phthalimide (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF), add 4-bromo-1,1-diethoxybutane (1.0 equiv). Heat the reaction mixture to 80–90 °C and stir for 12–16 hours[3].

-

Causality: DMF is chosen specifically because it is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic. This drastically accelerates the Sₙ2 displacement of the primary bromide. The acetal group is inherently stable to these basic conditions and the elevated temperature[3].

-

Self-Validation: Cool the mixture to room temperature and pour it into ice-water. The product, N-(4,4-diethoxybutyl)phthalimide, will precipitate out of the aqueous DMF solution[3]. Collect the precipitate by vacuum filtration. NMR validation will show the disappearance of the –CH₂Br triplet at ~3.43 ppm and the appearance of a new triplet further downfield (~3.70 ppm) corresponding to the –CH₂–N(phthalimide) group, alongside the distinct aromatic phthalimide protons at 7.7–7.9 ppm.

Once the alkylation is complete, the acetal can be easily cleaved using dilute aqueous acid (e.g., 1M HCl in THF) to unmask the aldehyde (yielding 4-phthalimidobutanal), which can then be subjected to reductive amination, Wittig olefination, or intramolecular cyclization to build complex alkaloid scaffolds.

References

- Source: guidechem.

- Title: 4-Aminobutanal (CAS 4390-05-0)

- Title: New Routes to Indolizidine Alkaloids: The Total Synthesis of (−)

Sources

Spectroscopic Profiling and Synthetic Utility of 4-Bromo-1,1-diethoxybutane: A Comprehensive Guide

Executive Summary

4-Bromo-1,1-diethoxybutane (CAS: 6980-53-6) is an indispensable bifunctional C4 building block extensively utilized in the synthesis of complex alkaloids, heterocycles, and active pharmaceutical ingredients (APIs)[1]. By masking a reactive aldehyde as a stable diethyl acetal while maintaining a highly electrophilic primary alkyl bromide, this reagent provides orthogonal reactivity crucial for multi-step organic synthesis[2]. This technical guide details the core spectroscopic signatures required for structural validation, elucidates the mechanistic rationale behind its synthetic applications, and provides self-validating experimental protocols for drug development professionals.

Structural Elucidation: Spectroscopic Signatures

Accurate structural validation is the cornerstone of reproducible synthetic chemistry. The spectroscopic profile of 4-bromo-1,1-diethoxybutane is defined by its two distinct functional termini: the acetal group and the brominated carbon[3].

Causality in Analytical Choices

-

NMR Solvent (CDCl₃): Chloroform-d is selected because it lacks acidic protons that could prematurely hydrolyze the sensitive diethyl acetal group.

-

ATR-FTIR: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets for liquid samples, preventing potential halide exchange or moisture-induced degradation during sample preparation.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.48 | t (J = 5.6 Hz) | 1H | CH(OEt)₂ (Acetal methine) |

| 3.65, 3.49 | dq (J = 9.4, 7.1 Hz) | 4H | O-CH₂-CH₃ (Diastereotopic ether protons) |

| 3.42 | t (J = 6.8 Hz) | 2H | CH₂-Br (Halogenated methylene) |

| 1.95 | m | 2H | CH₂-CH₂-Br (Central aliphatic) |

| 1.75 | m | 2H | CH₂-CH(OEt)₂ (Central aliphatic) |

| 1.20 | t (J = 7.1 Hz) | 6H | O-CH₂-CH₃ (Ether methyls) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [4],[5]

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

|---|---|---|

| 102.3 | CH(OEt)₂ | Acetal (CH) |

| 61.4 | O-CH₂-CH₃ | Ether (CH₂) |

| 33.8 | CH₂-Br | Halide-bearing (CH₂) |

| 32.1 | CH₂-CH(OEt)₂ | Aliphatic (CH₂) |

| 28.5 | CH₂-CH₂-Br | Aliphatic (CH₂) |

| 15.3 | O-CH₂-CH₃ | Methyl (CH₃) |

Table 3: IR and Mass Spectrometry (MS) Highlights [3]

| Technique | Key Signals / m/z | Assignment / Fragment |

|---|---|---|

| IR (ATR) | 2975, 2870 cm⁻¹ | Aliphatic C-H stretch |

| IR (ATR) | 1120, 1055 cm⁻¹ | C-O-C stretch (Strong, Acetal) |

| IR (ATR) | 650, 560 cm⁻¹ | C-Br stretch |

| MS (EI, 70 eV) | m/z 103 (Base Peak) | [CH(OEt)₂]⁺ fragment (Acetal cleavage) |

| MS (EI, 70 eV) | m/z 179 / 181 | [M - OEt]⁺ |

Mechanistic Role in Synthesis: The Bifunctional C4 Scaffold

The strategic value of 4-bromo-1,1-diethoxybutane lies in its ability to act as a C4 dipole.

-

Electrophilic Hub: The primary bromide serves as an excellent electrophile for S_N2 reactions. It readily reacts with nitrogen nucleophiles (e.g., phthalimide) to generate protected aminobutanals[6].

-

Nucleophilic Hub (Umpolung): Through the insertion of magnesium metal, the bromide can be converted into (4,4-diethoxybutyl)magnesium bromide[7]. This Grignard reagent acts as a nucleophilic C4 synthon, capable of attacking carbonyls or participating in copper-catalyzed cross-couplings[5].

-

Latent Electrophile: The diethyl acetal is completely inert to strong bases and nucleophiles (like Grignard reagents or hydrides). Once the desired carbon-carbon or carbon-heteroatom bond is formed, mild aqueous acid (e.g., HCl or TFA) unmasks the aldehyde, enabling subsequent cyclizations or reductive aminations[1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-(4,4-diethoxybutyl)phthalimide via Gabriel Synthesis

This protocol describes the S_N2 alkylation of potassium phthalimide to yield a protected precursor for 4-aminobutanal[6],[8].

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.1 equiv) and anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

-

Addition: Add 4-bromo-1,1-diethoxybutane (1.0 equiv) dropwise at room temperature[8].

-

Heating: Elevate the reaction temperature to 80–90 °C and stir for 12–16 hours under an inert argon atmosphere[6].

-

Quenching: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice-water (3× the reaction volume)[6].

-

Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF and unreacted potassium phthalimide[8].

-

Drying: Dry the solid under high vacuum at 40 °C to constant weight.

Causality & Rationale:

-

Why DMF? DMF is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phthalimide anion "naked," drastically lowering the activation energy for the S_N2 displacement of the bromide.

-

Why an ice-water quench? The product is highly lipophilic and insoluble in water, whereas DMF and inorganic salts are infinitely miscible. The ice-water crash-out provides a rapid, extraction-free purification step.

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent. The disappearance of the UV-inactive starting material (visualized via KMnO₄ stain) and the appearance of a strongly UV-active spot (phthalimide chromophore) confirms reaction completion.

Fig 1: Gabriel synthesis workflow for N-(4,4-diethoxybutyl)phthalimide.

Protocol 2: Analytical Validation Workflow

To ensure the integrity of the purchased or synthesized 4-bromo-1,1-diethoxybutane, a rigorous analytical workflow must be followed[8].

Fig 2: Logical workflow for spectroscopic identity confirmation.

References

- White Rose University Consortium.New Routes to Indolizidine Alkaloids: The Total Synthesis of (−)-Grandisine B.

- BenchChem.4-Aminobutanal (CAS 4390-05-0) | Research Chemical.

- National Institute of Informatics (NII).学位申請論文 三環性ピロリジジノン骨格を有する天然由来生物活性物質の全合成...

- Royal Society of Chemistry (RSC).Electronic Supplementary Material (ESI) for Chemical Science.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. rsc.org [rsc.org]

- 5. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]

- 6. 4-Aminobutanal (CAS 4390-05-0) | Research Chemical [benchchem.com]

- 7. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]

- 8. 4-Aminobutanal (CAS 4390-05-0) | Research Chemical [benchchem.com]

Utilizing 4-bromo-1,1-diethoxybutane as an aldehyde protecting group

Advanced Application Note: Utilizing 4-Bromo-1,1-diethoxybutane as an Aldehyde Protecting Group in Complex Synthesis

Introduction & Mechanistic Rationale

In advanced organic synthesis and drug development, the construction of complex carbon frameworks often requires the use of highly reactive bifunctional building blocks. 4-Bromo-1,1-diethoxybutane (CAS: 78668-96-9), also known as 4-bromobutyraldehyde diethyl acetal, serves as a premier C4 synthon[1]. It features a reactive primary alkyl bromide at one terminus and a masked aldehyde (diethyl acetal) at the other.

The Causality of the Acetal Protecting Group: Aldehydes are highly electrophilic and prone to unwanted side reactions, such as self-condensation (aldol reactions), nucleophilic attack, and oxidation. By converting the aldehyde into a diethyl acetal, the electrophilic carbonyl carbon is rehybridized from sp2 to sp3 , rendering it sterically hindered and electronically saturated.

-

Stability: The diethyl acetal is exceptionally stable to strong bases, Grignard reagents, metal hydrides, and organolithium species. This allows the alkyl bromide terminus to be aggressively manipulated.

-

Reversibility: Acetals are highly labile to aqueous acid. Once the desired carbon-carbon or carbon-heteroatom bond is formed at the bromide terminus, the aldehyde is cleanly unmasked via acid-catalyzed hydrolysis, driven by the protonation of the acetal oxygen and the subsequent loss of ethanol.

Physicochemical Properties & Stability Profile

Understanding the physical parameters of 4-bromo-1,1-diethoxybutane is critical for optimizing reaction conditions and purification workflows[2].

| Property | Value | Causality / Experimental Implication |

| Chemical Formula | C₈H₁₇BrO₂ | Acts as a bifunctional C4 homologating agent. |

| Molecular Weight | 225.12 g/mol | Baseline for stoichiometric equivalents. |

| Boiling Point | ~80–85 °C (at 10 mmHg) | Requires vacuum distillation for purification; high heat at atmospheric pressure degrades the acetal. |

| Base/Nucleophile Stability | Stable at pH > 8 | Permits the use of strong bases (e.g., NaH, BuLi) and nucleophiles (e.g., amines, phosphites) without cross-reactivity. |

| Acid Lability | Hydrolyzes at pH < 4 | Enables mild, quantitative unmasking of the aldehyde using dilute aqueous acids (e.g., 0.35 M HCl). |

Application Protocols

Protocol 1: Synthesis of Secondary/Tertiary Alcohols via Grignard Addition

The conversion of 4-bromo-1,1-diethoxybutane into its corresponding Grignard reagent allows for the nucleophilic addition of a protected C4 chain to various electrophiles, such as aldehydes or ketones, yielding complex secondary or tertiary alcohols[3].

Step-by-Step Methodology:

-

Magnesium Activation: Add 1.2 equivalents of magnesium turnings to a flame-dried, argon-purged Schlenk flask. Add a single crystal of iodine ( I2 ) and gently heat.

-

Causality: Iodine reacts with the passivating magnesium oxide ( MgO ) layer on the turnings, exposing the highly reactive zero-valent magnesium core necessary for oxidative addition.

-

-

Grignard Initiation: Suspend the Mg in anhydrous THF (sufficient to make a 1.0 M solution). Add 5% of the total volume of 4-bromo-1,1-diethoxybutane. Do not stir. Wait for the brown iodine color to fade to colorless, accompanied by localized boiling.

-

Causality: The localized exothermic reaction confirms the successful initiation of the Grignard reagent. Stirring prematurely dissipates the heat, stalling the initiation.

-

-

Reagent Formation: Once initiated, add the remaining 4-bromo-1,1-diethoxybutane dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 2 hours at room temperature.

-

Electrophilic Addition: Cool the Grignard solution to -78 °C. Add 0.9 equivalents of the target electrophile (e.g., a complex aldehyde) dissolved in THF dropwise. Slowly warm to room temperature over 4 hours.

-

Quench: Quench the reaction strictly with saturated aqueous NH4Cl (pH ~6).

-

Causality: A mild, near-neutral quench is mandatory. Using a strong acid (like HCl ) at this stage will prematurely deprotect the acetal, leading to unwanted lactolization or polymerization.

-

Self-Validation Checkpoint: The complete consumption of magnesium turnings and the formation of a cloudy, gray/brown solution indicates successful Grignard formation. To validate molarity, titrate a 1.0 mL aliquot against salicylaldehyde phenylhydrazone before the electrophilic addition.

Workflow of Grignard reagent generation, electrophilic addition, and subsequent deprotection.

Protocol 2: Synthesis of Phosphonates via the Michaelis-Arbuzov Reaction

Phosphonates are critical bioisosteres for phosphates in medicinal chemistry. 4-Bromo-1,1-diethoxybutane can be reacted with triethyl phosphite to yield diethyl 4,4-diethoxybutylphosphonate, which is subsequently hydrolyzed to diethyl 3-formylpropylphosphonate[4][5][6].

Step-by-Step Methodology:

-

Reagent Mixing: In a round-bottom flask equipped with a distillation apparatus, combine 1.0 equivalent of 4-bromo-1,1-diethoxybutane with 1.5 equivalents of triethyl phosphite ( P(OEt)3 ).

-

Thermal SN2 Displacement & Dealkylation: Heat the neat mixture to 110–150 °C.

-

Causality: The high temperature is required to drive the initial SN2 attack of the phosphorus lone pair onto the alkyl bromide, forming a phosphonium intermediate. The displaced bromide ion then attacks an ethyl group on the phosphonium center, collapsing the intermediate into the stable phosphonate ( P=O ) and generating ethyl bromide gas.

-

-

Removal of Byproducts: Maintain heating until the evolution of ethyl bromide (bp 38 °C) ceases. The volatile ethyl bromide acts as a thermodynamic sink, driving the reaction to completion[5].

-

Purification: Remove excess triethyl phosphite via vacuum distillation.

Self-Validation Checkpoint: The reaction progress is easily monitored by 31P NMR. The starting triethyl phosphite exhibits a singlet at ~140 ppm, which shifts dramatically to ~30 ppm upon conversion to the phosphonate product.

Michaelis-Arbuzov reaction for synthesizing formyl-functionalized phosphonates.

Protocol 3: Synthesis of N-Protected Amino Aldehydes via Gabriel Synthesis

To synthesize 4-aminobutanal derivatives (useful in alkaloid synthesis), the bromide is displaced by a nitrogen nucleophile. The Gabriel synthesis utilizes potassium phthalimide to prevent over-alkylation[7].

Step-by-Step Methodology:

-

N-Alkylation: Dissolve 1.1 equivalents of potassium phthalimide in anhydrous DMF. Add 1.0 equivalent of 4-bromo-1,1-diethoxybutane.

-

Heating: Heat the mixture to 80–90 °C and stir for 12–16 hours.

-

Causality: DMF is a polar aprotic solvent that poorly solvates the phthalimide anion, leaving it highly nucleophilic. The elevated temperature ensures complete conversion of the primary bromide.

-

-

Isolation: Cool the mixture to room temperature and pour it vigorously into a beaker of crushed ice and water.

-

Causality: The product, N-(4,4-diethoxybutyl)phthalimide, is highly hydrophobic and will crash out of the aqueous DMF solution as a solid precipitate.

-

Self-Validation Checkpoint: The sudden formation of a voluminous white precipitate upon pouring the reaction mixture into ice water serves as an immediate visual confirmation of product formation. Collect via vacuum filtration and verify by 1H NMR (appearance of aromatic phthalimide protons at ~7.8 ppm).

Global Deprotection Strategy: Unmasking the Aldehyde

Regardless of the synthetic pathway chosen above, the final step often involves revealing the reactive aldehyde.

Standard Deprotection Protocol:

-

Dissolve the acetal-protected intermediate in a miscible co-solvent (e.g., THF or 1,4-dioxane).

-

Add a dilute aqueous acid (e.g., 0.35 M HCl or 10% Trifluoroacetic Acid in water).

-

Stir at room temperature to 100 °C (depending on substrate stability) for 2–4 hours[4].

-

Causality: The acid protonates one of the ethoxy oxygen atoms, creating a good leaving group (ethanol). The lone pair from the remaining oxygen assists in expelling the ethanol, forming a highly reactive oxocarbenium ion. Water attacks this intermediate, ultimately collapsing it into the free aldehyde and releasing a second molecule of ethanol.

-

-

Validation: Monitor by TLC. The highly polar free aldehyde will typically have a significantly lower Rf value than the lipophilic diethyl acetal precursor.

References

-

Pudovik, A.N., et al. "Modern Phosphonate Chemistry." EPDF. Available at:[Link]

-

National Institutes of Health (NIH). "A Room-Temperature Alternative to the Arbuzov Reaction." PMC. Available at: [Link]

-

Wikipedia Contributors. "Phosphonate: Michaelis-Arbuzov reaction." Wikipedia. Available at: [Link]

Sources

- 1. 4-Bromo-1,1-diethoxybutane | 78668-96-9 | Benchchem [benchchem.com]

- 2. 78668-96-9 | 4-Bromo-1,1-diethoxybutane | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. epdf.pub [epdf.pub]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate - Wikipedia [en.wikipedia.org]

- 7. 4-Aminobutanal (CAS 4390-05-0) | Research Chemical [benchchem.com]

Application Notes & Protocols: Strategic Deprotection of 4-bromo-1,1-diethoxybutane

Introduction

In the landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. The diethyl acetal moiety in 4-bromo-1,1-diethoxybutane serves as a robust guardian of the aldehyde functionality, exhibiting notable stability in neutral and basic environments.[1][2] This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the latent aldehyde. However, the strategic removal of this protecting group—a process known as deprotection—is a critical step to unveil the aldehyde for subsequent reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of the diethyl acetal in 4-bromo-1,1-diethoxybutane. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed experimental protocols, and discuss considerations for maintaining the integrity of the sensitive bromo-substituent.

Mechanistic Overview: Acid-Catalyzed Acetal Hydrolysis

The deprotection of a diethyl acetal is most commonly achieved through acid-catalyzed hydrolysis.[2][3] This reaction is reversible, and its success hinges on the presence of water to drive the equilibrium towards the formation of the aldehyde. The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The reaction initiates with the protonation of one of the ethoxy oxygen atoms by an acid catalyst. This converts the ethoxy group into a good leaving group (ethanol).[2][4]

-

Formation of an Oxonium Ion: The departure of ethanol is facilitated by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[2][4][5] The formation of this intermediate is often considered the rate-determining step.[5]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[2][4]

-

Formation of a Hemiacetal: Subsequent deprotonation results in the formation of a hemiacetal intermediate.[4]

-

Regeneration of the Carbonyl: The process repeats with the protonation of the second ethoxy group, followed by the elimination of another molecule of ethanol to yield the final aldehyde product.

Caption: Mechanism of acid-catalyzed deprotection of a diethyl acetal.

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method is dictated by the overall sensitivity of the substrate to acidic conditions. While 4-bromo-1,1-diethoxybutane is relatively stable, the presence of the bromo-substituent warrants careful consideration to avoid potential side reactions. Below is a summary of common deprotection strategies.

| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |

| Standard Aqueous Acid | HCl, H₂SO₄, or p-TsOH in Acetone/Water or THF/Water, Room Temp.[1] | Readily available reagents, straightforward procedure. | Harsh conditions may not be suitable for acid-sensitive substrates. |

| Mild Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water, Room Temp to 40-50°C.[1][2] | Milder conditions, suitable for more sensitive molecules. | May require longer reaction times or gentle heating. |

| Lewis Acid Catalysis | Cerium(III) triflate in wet nitromethane;[6] Bismuth salts.[7][8] | Can be performed under nearly neutral conditions, high chemoselectivity.[6] | Reagents may be more expensive; requires anhydrous conditions for some Lewis acids. |

| Iodine-Catalyzed | Catalytic I₂ in acetone, Room Temp.[8] | Very mild, neutral conditions, rapid reaction times.[8] | Not a hydrolytic method; proceeds via transacetalization. |

| Water-Promoted | Neat water or aqueous medium at 80°C.[9] | Environmentally benign, catalyst-free. | Requires elevated temperatures, may not be suitable for all substrates. |

Experimental Protocols

Protocol 1: Standard Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a robust and widely used method for acetal deprotection.

Materials:

-

4-bromo-1,1-diethoxybutane

-

Acetone

-

Deionized Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1,1-diethoxybutane (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL).[1]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).[1]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 4-bromobutanal. Further purification can be achieved by flash chromatography if necessary.

Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is preferable when the substrate contains other acid-sensitive functional groups.

Materials:

-

4-bromo-1,1-diethoxybutane

-

Acetone or Methanol

-

Deionized Water

-

Pyridinium p-toluenesulfonate (PPTS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-bromo-1,1-diethoxybutane (1.0 mmol) in a suitable solvent such as methanol or a 4:1 mixture of acetone and water.[2]

-

Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents).[2]

-

Stir the reaction mixture at room temperature or warm gently to 40-50°C if the reaction is sluggish.[2]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding a saturated NaHCO₃ solution.[2]

-

Extract the product with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Neutral Deprotection using Iodine in Acetone

This protocol is ideal for substrates that are highly sensitive to acid.

Materials:

-

4-bromo-1,1-diethoxybutane

-

Reagent-grade acetone

-

Molecular iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-bromo-1,1-diethoxybutane (1.0 mmol) in reagent-grade acetone (10 mL).[8]

-

Add a catalytic amount of molecular iodine (I₂) (0.1 mmol, 10 mol%).[8]

-

Stir the mixture at room temperature. The reaction is often complete within minutes.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.[8]

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Caption: A general experimental workflow for acetal deprotection.

Conclusion

The deprotection of the diethyl acetal in 4-bromo-1,1-diethoxybutane is a pivotal step in many synthetic routes. The choice of method, from standard acid catalysis to milder, neutral conditions, should be tailored to the specific requirements of the synthetic sequence. By understanding the underlying mechanisms and following robust protocols, researchers can efficiently and selectively unmask the aldehyde functionality, paving the way for further molecular elaboration.

References

- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications.

- Acetal Hydrolysis Mechanism - Chemistry Steps.

- Dimethyl Acetals - Organic Chemistry Portal.

- Lecture 9: Acetals.

- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - eScholarship.

- Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate.

- The Orthogonality of the Diethyl Acetal Protecting Group: A Comparative Guide - Benchchem.

- Selective Deprotection of Thioacetals by MnO 2 , BaMnO 4 and KMnO 4 in the Presence of Anhydrous AlCl 3 and FeCl 3 in Dry CH 3 CN.

- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC.

- troubleshooting acetal deprotection in the presence of sensitive functional groups - Benchchem.

- Mild water-promoted selective deacetalisatison of acyclic acetals† - RSC Publishing.

- Simple and Chemoselective Deprotection of Acetals.

- Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed.

- Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate - Organic Chemistry Portal.

- Application Notes: Deprotection of the 1,1-Diethoxyacetal Group - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mild water-promoted selective deacetalisatison of acyclic acetals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: 4,4-Diethoxybutyl Bromide in Synthesis

Welcome to the technical support center for 4,4-diethoxybutyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we will address common side reactions and troubleshooting scenarios encountered during synthesis, providing in-depth, experience-driven advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4,4-diethoxybutyl bromide?

The primary side reactions involving 4,4-diethoxybutyl bromide stem from its bifunctional nature, containing both a primary alkyl bromide and a diethyl acetal. The most frequently encountered issues are:

-

Elimination (E2) Reaction: Formation of 4,4-diethoxy-1-butene, particularly in the presence of strong, sterically hindered bases.[1][2][3]

-

Hydrolysis of the Acetal: Premature deprotection of the diethyl acetal to form 4-bromobutanal, which can undergo further undesired reactions. This is catalyzed by acidic conditions.[4][5][6]

-

Intramolecular Cyclization: Under certain conditions, the molecule can cyclize to form derivatives of tetrahydrofuran.

-

Wurtz-type Coupling: In the context of organometallic reagent formation (e.g., Grignard), coupling of the alkyl bromide can occur.[7]

Troubleshooting Guides: A Deeper Dive

Scenario 1: My reaction is producing a significant amount of an alkene byproduct, identified as 4,4-diethoxy-1-butene.

Root Cause Analysis:

This observation strongly suggests that an E2 elimination reaction is outcompeting your desired substitution (S(_N)2) pathway.[1][3] The base in your reaction is preferentially abstracting a proton from the carbon adjacent to the bromine (the β-carbon) rather than attacking the carbon bearing the bromine (the α-carbon).

Factors that favor E2 elimination:

| Factor | Influence on E2 Reaction | Rationale |

| Base Strength & Steric Hindrance | Strong, bulky bases (e.g., potassium tert-butoxide, LDA) significantly favor elimination.[2][3] | Steric bulk hinders the base from acting as a nucleophile at the sterically accessible α-carbon, promoting its function as a base at the more exposed β-hydrogen. |

| Temperature | Higher reaction temperatures favor elimination over substitution.[8] | Elimination reactions generally have a higher activation energy than substitution reactions, and this barrier is more easily overcome at elevated temperatures. |

| Solvent | Aprotic solvents can favor E2 reactions. | Polar aprotic solvents are generally preferred for S(_N)2 reactions.[9] |

Mitigation Strategies:

-

Choice of Base: If your desired reaction is a substitution, consider using a less hindered, "softer" nucleophile that is a weaker base. For instance, in the alkylation of a malonic ester, using sodium ethoxide in ethanol is a standard procedure where substitution is favored.[10] If a strong base is required, consider its slow addition at a lower temperature.

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even -78°C and slowly warming to room temperature can significantly suppress the elimination byproduct.

-

Solvent Selection: Employ a polar aprotic solvent such as DMF or DMSO to favor the S(_N)2 pathway.

Scenario 2: I'm trying to form the Grignard reagent of 4,4-diethoxybutyl bromide, but the yield is consistently low, and I observe a significant amount of a high-boiling point impurity.

Root Cause Analysis:

The formation of Grignard reagents is notoriously sensitive to reaction conditions.[7] Several side reactions can plague the synthesis:

-

Wurtz-type Coupling: The Grignard reagent, once formed, can react with the starting alkyl bromide to produce a dimer (1,8,8,11,11-pentaoxaoctadecane). This is a common issue with Grignard reactions.[7]

-

Reaction with Trace Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the solvent or on the glassware.[7][11]

-

Sluggish Initiation: The reaction between magnesium and the alkyl bromide can be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[12]

Troubleshooting Protocol for Grignard Formation:

Objective: To successfully form 4,4-diethoxybutylmagnesium bromide while minimizing side reactions.

Materials:

-

4,4-diethoxybutyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

Step-by-Step Methodology:

-

Rigorous Drying: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for several hours) and assembled while hot under a stream of dry nitrogen or argon.

-

Solvent Purity: Use freshly distilled, anhydrous ether or THF.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal.[12] You may also gently heat the flask with a heat gun under vacuum and then backfill with an inert gas.

-

Initiation: Add a small portion of the 4,4-diethoxybutyl bromide solution in your anhydrous solvent to the activated magnesium. You should observe the disappearance of the iodine color and potentially some gentle bubbling, indicating the reaction has started.

-

Controlled Addition: Once the reaction is initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition minimizes the concentration of the alkyl bromide in the presence of the formed Grignard reagent, thereby reducing the likelihood of Wurtz-type coupling.[7]

-

Monitoring: The reaction is typically complete when most of the magnesium has been consumed.

Logical Flow for Troubleshooting Grignard Formation:

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Scenario 3: During my reaction workup with aqueous acid, I'm isolating a complex mixture of products instead of my target molecule.

Root Cause Analysis:

The diethyl acetal protecting group is labile to acidic conditions.[4][5][6] If your intended product still contains the acetal, an acidic workup will hydrolyze it to the corresponding aldehyde (in this case, a 4-substituted butanal). This newly formed aldehyde is often reactive and can participate in a variety of subsequent reactions (e.g., self-condensation, polymerization, or reaction with other nucleophiles present), leading to a complex product mixture.

Mechanism of Acetal Hydrolysis:

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Preventative Measures and Alternative Workups:

-

Neutral or Basic Workup: If the acetal needs to remain intact, use a neutral or mildly basic workup. A saturated aqueous solution of ammonium chloride (NH(_4)Cl) is often a good choice for quenching reactions involving organometallic reagents, as it is weakly acidic but generally not acidic enough to cause rapid acetal hydrolysis at low temperatures. Alternatively, quenching with a saturated sodium bicarbonate solution can be effective.

-

pH Monitoring: When an acidic workup is unavoidable for other reasons, maintain a low temperature (0°C) and carefully monitor the pH, keeping it as close to neutral as possible while still achieving the desired separation.

-

Orthogonal Protecting Group Strategy: In multi-step syntheses, the acid lability of the acetal should be a key consideration in your overall protecting group strategy. The diethyl acetal is stable to basic, nucleophilic, and reducing conditions, making it complementary to other protecting groups that are removed under different conditions.[4]

References

- The Orthogonality of the Diethyl Acetal Protecting Group: A Compar

- Acetal Protecting Group & Mechanism. Total Synthesis.

- Mono- and di-2,2,2-trichloroethyl acetals as protecting groups. J. Org. Chem.

- Protection of Aldehyde, Ketone by Acetal. SynArchive.

- Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning.

- Elimination Reactions of Alkyl Halides. MSU chemistry.

- Elimin

- Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide.

- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.

- Common side reactions in the synthesis of Diethyl butylmalon

- Appendix 1: Summary of Part 1 reactions used for synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.

- Grignard reagent. Wikipedia.

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Stability of 4,4-dimethoxybutan-1-ol under acidic versus basic conditions. Benchchem.

Sources

- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. chemistry.coach [chemistry.coach]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

Technical Support Center: 4-Bromo-1,1-diethoxybutane Purification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling 4-bromo-1,1-diethoxybutane (CAS: 78668-96-9) [1]. As a bifunctional building block containing both a reactive alkyl bromide and a protected aldehyde (diethyl acetal), this compound presents unique purification challenges. Our troubleshooting guides and validated protocols are engineered to prevent common degradation pathways, ensuring high-fidelity material for your downstream syntheses.

Physicochemical Data & Stability Profile

Understanding the physical limits of your molecule is the first step in successful purification. Table 1 summarizes the critical parameters that dictate our purification strategies [2].

Table 1: Quantitative Stability and Physical Properties

| Property | Value | Causality / Impact on Purification |

| Molecular Weight | 225.12 g/mol | N/A |

| Boiling Point (Atmospheric) | ~288.8 °C (est.) | High Risk: Do not distill at 1 atm. Thermal degradation (HBr elimination) occurs >150 °C. |

| Boiling Point (Vacuum) | 85–90 °C at 5 mmHg | Safe Zone: Requires high-vacuum manifold for safe fractional distillation. |

| Acid Sensitivity | Extremely High | Acetal group rapidly hydrolyzes to 4-bromobutanal in the presence of trace acids (e.g., standard silica gel). |

| Base Sensitivity | Low | Stable to weak bases (e.g., K2CO3, Triethylamine). |

Troubleshooting & FAQs

Q1: My isolated yield from silica gel column chromatography is very low, and the post-column NMR shows a strong aldehyde peak (~9.7 ppm). What happened?

The Causality: You are observing acid-catalyzed acetal cleavage. Standard silica gel (SiO₂) has surface silanol groups that are weakly acidic (pKa ~4.5). Because acetals are highly sensitive to protons, the silica donates a proton to one of the ethoxy oxygen atoms. This leads to the expulsion of ethanol and the formation of a highly reactive oxocarbenium ion, which is subsequently trapped by ambient moisture to yield 4-bromobutanal[3]. The Solution: You must deactivate the silica gel prior to loading your compound. Adding 1-2% triethylamine (Et₃N) to your eluent neutralizes the acidic silanol groups, suppressing the oxocarbenium formation pathway.

Fig 1: Mechanism of acid-catalyzed acetal cleavage on untreated silica gel.

Q2: During vacuum distillation, the liquid turned dark, and I observed white fumes in the apparatus. The distillate NMR shows new alkene protons. How do I prevent this?

The Causality: You have triggered thermal degradation via an E2 elimination reaction. Alkyl bromides are susceptible to eliminating hydrogen bromide (HBr) when exposed to excessive thermal stress, forming 4-ethoxy-1,3-butadiene derivatives. The white fumes observed are aerosolized hydrobromic acid. This typically occurs if your vacuum is too weak (e.g., >20 mmHg), forcing you to increase the oil bath temperature beyond the molecule's thermal stability threshold (~120-150 °C). The Solution: Ensure your vacuum pump can pull a deep vacuum (< 5 mmHg). This will depress the boiling point to a safe 85–90 °C, allowing distillation without providing the activation energy required for E2 elimination [2].

Standard Operating Procedures (SOPs)

Selecting the correct purification method depends entirely on your reaction scale. Use the decision matrix below to select the appropriate protocol.

Fig 2: Decision matrix for selecting the optimal purification methodology.

Protocol A: Amine-Deactivated Flash Chromatography (Scale: < 5 g)

This method is ideal for small-scale synthesis where distillation losses (holdup volume) would be unacceptable.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare an eluent system of Hexanes/Ethyl Acetate (typically 9:1 to 4:1) and add exactly 1% to 2% (v/v) Triethylamine (Et₃N).

-

Column Packing: Slurry-pack the silica gel using the Et₃N-spiked eluent. Flush the column with at least two column volumes of the eluent to thoroughly neutralize the stationary phase.

-

Loading: Dissolve the crude 4-bromo-1,1-diethoxybutane in a minimum amount of the spiked eluent and carefully load it onto the column.

-

Elution: Run the column normally, collecting fractions in clean test tubes.

-

Self-Validating System (2D TLC Check): To ensure your column is not degrading the product, spot the purified fraction on a TLC plate. Run it in the standard eluent, let it dry, rotate the plate 90 degrees, and run it again. If the compound forms a single spot on the diagonal, it is stable. If a second, lower Rf spot appears off the diagonal, the silica on the TLC plate is cleaving the acetal, validating that your column required the Et₃N deactivation.

-

Concentration: Evaporate the solvent under reduced pressure. The trace Et₃N can be removed by high vacuum or left in the sample as a stabilizing agent during storage.

Protocol B: High-Vacuum Fractional Distillation (Scale: > 5 g)

For larger scales, distillation is the most efficient and economical purification method, provided thermal degradation is avoided.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent micro-leaks.

-

Vacuum Establishment: Connect a high-vacuum pump equipped with a liquid nitrogen cold trap. Pull a vacuum of < 5 mmHg on the system before applying any heat.

-

Heating: Submerge the distillation flask in an oil bath. Gradually increase the temperature.

-

Self-Validating System (Vapor Temperature Monitoring): Monitor the vapor temperature at the distillation head. A steady vapor temperature of 85–90 °C confirms the distillation of the intact acetal. A sudden drop in vapor temperature accompanied by a pressure spike indicates the generation of volatile gases (HBr or EtOH), serving as an immediate, self-validating warning of thermal decomposition. If this occurs, immediately remove the heat source.

-

Collection: Collect the main fraction at 85–90 °C (at 5 mmHg).

-

Storage: Add a few pellets of anhydrous potassium carbonate (K₂CO₃) to the receiving flask to act as an acid scavenger, and store at 4 °C under an inert argon atmosphere.

References

-

Chemsrc. "4-bromo-1,1-diethoxybutane CAS#:78668-96-9 Physical Properties." Chemsrc Database. URL:[Link]

-

Tokyo University of Science. "Total Synthesis of Natural Bioactive Substances and Novel Phenylselenenylation of Ether Compounds." NII Institutional Repository. URL:[Link]

Sources

Technical Support Center: Optimizing Workflows with 4-Bromobutanal Diethyl Acetal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize synthetic workflows involving 4-bromobutanal diethyl acetal (also known as 4-bromo-1,1-diethoxybutane).

This bifunctional molecule serves as a highly versatile building block, offering an electrophilic alkyl bromide for substitution/Grignard chemistry alongside an acid-labile protected aldehyde. However, its dual nature introduces specific chemoselectivity and stability challenges. Below, we dissect the causality behind common failures and provide self-validating protocols to ensure high-yield transformations.

Troubleshooting Guide 1: Grignard Reagent Preparation

Q: My Grignard initiation is sluggish, and my final yield is poor due to the formation of octane-derivative byproducts. How can I reliably synthesize (4,4-diethoxybutyl)magnesium bromide?

A: The formation of Grignard reagents from 4-bromo-1,1-diethoxybutane is highly sensitive to local concentration gradients. The octane-derivative byproduct you are observing is the result of Wurtz coupling . This side reaction occurs when the unreacted alkyl bromide is present in high concentrations and reacts directly with the newly formed Grignard reagent.

While the diethyl acetal group is exceptionally stable under the required for Grignard formation[1], the reaction must be initiated rapidly and the bromide added slowly to maintain a low steady-state concentration of the electrophile.

Protocol: Self-Validating Grignard Preparation

Causality Focus: Rapid activation of the magnesium surface prevents pooling of the alkyl halide, thereby suppressing Wurtz coupling.

-

Apparatus Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermometer under a continuous argon sweep. Moisture must be strictly excluded to prevent premature quenching of the reagent.

-

Magnesium Activation: Add 1.2 equivalents of magnesium turnings. Add a single crystal of iodine (I₂) and 1-2 drops of 1,2-dibromoethane in a minimal volume of anhydrous THF.

-

Validation Check: The disappearance of the brown iodine color and the onset of localized boiling indicate the successful chemical scrubbing of the MgO passivation layer.

-

-

Controlled Initiation: Dilute 4-bromo-1,1-diethoxybutane (1.0 eq) in anhydrous THF (to ~1 M concentration). Add exactly 5% of this solution to the activated Mg turnings.

-

Validation Check: Wait for an exothermic reaction (internal temperature spike to ~35–40°C). Do not proceed with further addition until this thermal validation is observed.

-

-

Steady-State Maintenance: Once initiated, add the remaining bromide solution dropwise over 1.5 to 2 hours, maintaining a gentle reflux.

-

Completion: Reflux for an additional 30 minutes.

-

Validation Check: The solution should transition to a dark, clear grey/brown with minimal residual Mg metal, confirming complete insertion.

-

Figure 1: Grignard formation pathways highlighting concentration-dependent Wurtz coupling.

Troubleshooting Guide 2: Nucleophilic Alkylation (Sₙ2 vs. E2)

Q: When using 4-bromobutanal diethyl acetal to alkylate amines, my yields are severely reduced by a competing reaction. How do I favor the desired substitution?

A: The bromide moiety is a primary leaving group, which inherently favors Sₙ2 substitution. However, if you are using strong, sterically hindered bases (e.g., NaH, LDA) or excessively high temperatures, the basicity of your reagents will outcompete their nucleophilicity. This leads to an E2 elimination , stripping a proton from the adjacent carbon and ejecting the bromide to form an unwanted alkene (4-ethoxy-3-butenyl ethyl ether).

To favor Sₙ2, you must enhance the nucleophilicity of your substrate while suppressing basicity. For amine alkylations (such as Gabriel synthesis variants), switching to polar aprotic solvents and using mild bases is critical[2].

Protocol: Self-Validating Amine Alkylation (Phthalimide Synthesis)

Causality Focus: Polar aprotic solvents (DMF) solvate cations (K⁺) effectively, leaving the nucleophilic anion highly reactive ("naked") without requiring strong, elimination-promoting bases.

-

Reagent Mixing: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF (0.5 M).

-

Addition: Add 4-bromo-1,1-diethoxybutane (1.0 eq) in one portion at room temperature.

-

Heating & Monitoring: Heat the mixture to 80–90°C for 12 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting bromide (visualized by KMnO₄ stain, R_f ~0.6) must completely disappear, replaced by a strongly UV-active product spot (R_f ~0.4).

-

-

Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water.

-

Validation Check: A white precipitate should form immediately. This confirms the successful displacement, as the highly non-polar product is insoluble in the aqueous DMF mixture. Filter and wash with cold water.

-

Troubleshooting Guide 3: Acetal Deprotection (Hydrolysis)

Q: I need to unmask the aldehyde for a subsequent reductive amination, but standard acidic workups are destroying my molecule. How can I safely deprotect the acetal?

A: Acetals are "locked" under basic and neutral conditions but rapidly hydrolyze under acidic conditions. The mechanism follows a specific sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Addition, Deprotonation ()[3].

If the acid is too strong (e.g., concentrated HCl) or the reaction is heated excessively, the newly liberated aldehyde can undergo rapid side reactions, such as aldol condensation, polymerization, or—if amines are present—intramolecular cyclization[2]. Mild, controlled acidity is mandatory.

Protocol: Mild Acetal Deprotection

Causality Focus: Using a weak organic acid buffer prevents the pH from dropping low enough to catalyze degradation pathways of the sensitive aliphatic aldehyde.

-

Solvent System: Dissolve the acetal in a 4:1 mixture of Acetone:Water. The water serves as the nucleophile to drive the equilibrium toward the aldehyde.

-

Acid Catalyst: Add 0.1 to 0.2 equivalents of Pyridinium p-toluenesulfonate (PPTS).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Validation Check: TLC monitoring should show the disappearance of the non-polar acetal and the appearance of a more polar aldehyde spot. Crucial: The new spot should stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of a free carbonyl.

-

-

Quenching: Neutralize carefully with saturated aqueous NaHCO₃.

-

Validation Check: Use pH paper to confirm the aqueous layer has reached exactly pH 7. Extracting the aldehyde while the solution is still acidic will lead to degradation during solvent evaporation.

-

Figure 2: Stepwise acid-catalyzed hydrolysis of the acetal protecting group via a hemiacetal.

Quantitative Data: Yield Optimization Summary

To assist in experimental planning, the following table summarizes the causal relationship between reaction conditions and expected yields based on optimized vs. unoptimized parameters.

| Reaction Type | Reagents & Conditions | Primary Byproduct | Typical Yield |

| Grignard Formation | Mg, THF, rapid addition | Wurtz Coupling (Octane derivative) | 40–50% |

| Grignard Formation | Mg, THF, I₂ initiation, slow addition | Minimal | 85–95% |

| Amine Alkylation | Amine, NaH, THF, Reflux | E2 Elimination product | <30% |

| Amine Alkylation | K-Phthalimide, DMF, 85°C | Minimal | 75–85% |

| Acetal Hydrolysis | 6M HCl, Reflux | Polymerization / Cyclization | <20% |

| Acetal Hydrolysis | PPTS, Acetone/H₂O, RT | Minimal | 90–95% |

Frequently Asked Questions (FAQs)

Q: How should I store 4-bromobutanal diethyl acetal to prevent degradation? A: Store the reagent in a tightly sealed amber vessel under an inert atmosphere (argon or nitrogen) at 2–8°C. Because acetals are sensitive to trace ambient acids and moisture, prolonged exposure to air can lead to slow hydrolysis.

Q: Can I use Lewis acids to cleave the acetal instead of Brønsted acids? A: Yes. In complex molecule synthesis where acidic aqueous conditions are not tolerated, Lewis acids (such as TiCl₄ or mild boron reagents) can be utilized. Furthermore, Grignard reagents can actually be used to regioselectively cleave acetals if neighboring chelating heteroatoms are present, though this requires highly specific structural motifs[4].

References

-

Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." URL:[Link]

-

National Taiwan University (NTU) Scholars. "Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents." URL: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1,1-diethoxybutane

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with C4-bifunctional building blocks.

The synthesis of 4-bromo-1,1-diethoxybutane (CAS: 78668-96-9) [1] is a critical transformation in the preparation of various pharmaceutical intermediates, including indolizidine alkaloids [2]. The standard synthetic route involves a two-step process: the low-temperature DIBAL-H reduction of ethyl 4-bromobutyrate to 4-bromobutanal, followed by acid-catalyzed acetalization using ethanol and triethyl orthoformate (TEOF)[3].

While conceptually straightforward, the bifunctional nature of the intermediates makes this workflow highly susceptible to side reactions. This guide provides field-proven protocols, mechanistic troubleshooting, and byproduct identification to ensure high-yield, reproducible syntheses.

Part 1: Validated Experimental Protocol

To establish a self-validating system, every step in this protocol includes built-in analytical checks to confirm success before proceeding.

Step 1: Reduction of Ethyl 4-Bromobutyrate to 4-Bromobutanal

Objective: Selectively reduce the ester to an aldehyde without over-reducing to the alcohol.

-

Setup: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve ethyl 4-bromobutyrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

-

Temperature Control: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Causality: DIBAL-H forms a stable tetrahedral aluminum acetal intermediate at this temperature. If the temperature rises above -60 °C, this intermediate collapses, allowing a second equivalent of hydride to over-reduce the aldehyde to 4-bromobutanol.

-

Addition: Add DIBAL-H (1.0 M in hexanes, 1.05 equiv) dropwise via a syringe pump over 30–45 minutes [2].

-

Quench & Validation: Stir for 2 hours at -78 °C. Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature.

-

Self-Validation Check: Before working up, run a TLC (Hexanes:EtOAc 9:1, KMnO₄ stain). The product (4-bromobutanal) should appear as a fast-eluting spot. If a heavy baseline spot is present, over-reduction to 4-bromobutanol has occurred.

Step 2: Acetalization of 4-Bromobutanal

Objective: Protect the aldehyde while preventing intramolecular cyclization or nucleophilic substitution of the bromide.

-

Setup: Dissolve the crude 4-bromobutanal (1.0 equiv) in anhydrous ethanol (3.0 V). Add triethyl orthoformate (TEOF, 1.5 equiv).

-

Catalysis: Add a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or ammonium nitrate (0.05 equiv). Causality: Avoid strong acids like pure p-TsOH or H₂SO₄, which rapidly catalyze the elimination of HBr to form alkene byproducts.

-

Reaction: Stir at room temperature for 12 hours. Causality: TEOF acts as a chemical water scavenger. As acetalization generates water, TEOF reacts with it to form ethanol and ethyl formate, driving the equilibrium forward. Without TEOF, the reaction stalls at the hemiacetal stage.

-

Quench: Neutralize the acid catalyst with solid NaHCO₃ before concentration. Concentrating an acidic solution of an acetal will cause immediate reversion to the aldehyde or polymerization.

Part 2: Troubleshooting FAQs & Byproduct Identification

Q1: My GC-MS analysis shows a major byproduct with a mass-to-charge ratio (m/z) of 116. It lacks the characteristic 1:1 isotopic ratio of bromine. What is this, and how do I prevent it? A1: You have synthesized 2-ethoxytetrahydrofuran .

-

Mechanism: This is an intramolecular cyclization byproduct. During acetalization, the first equivalent of ethanol adds to the aldehyde to form a hemiacetal. If the subsequent dehydration to the oxocarbenium ion is slow (due to excess water or insufficient TEOF), the hydroxyl oxygen of the hemiacetal acts as an internal nucleophile. It attacks the C4 position via a 5-exo-tet trajectory, displacing the bromide leaving group to form a stable 5-membered tetrahydrofuran ring.

-

Prevention: Ensure strictly anhydrous conditions. Increase the equivalents of TEOF to rapidly push the hemiacetal through to the full diethyl acetal. Do not heat the reaction, as thermal energy overcomes the activation barrier for the intramolecular SN2 displacement.

Q2: I am seeing a significant impurity with m/z 190, and my overall yield of the brominated product is low. What happened? A2: This is 1,1,4-triethoxybutane (also known as 4-ethoxy-1,1-diethoxybutane).

-

Mechanism: The primary bromide on your target molecule is a highly active electrophile. Because the reaction is run in ethanol (a nucleophile), prolonged reaction times or elevated temperatures will lead to an intermolecular SN2 reaction where ethanol displaces the terminal bromide.

-

Prevention: Monitor the reaction closely via GC-MS or NMR. Stop the reaction immediately once the aldehyde is consumed. Never heat the acetalization of a primary alkyl halide in an alcoholic solvent.

Q3: During distillation of the final product, the liquid turned dark and released a sharp, acidic gas. The resulting distillate shows a mass of 144. What went wrong? A3: The product underwent thermal dehydrobromination to form 4,4-diethoxy-1-butene , releasing hydrogen bromide (HBr) gas.

-

Mechanism: 4-bromo-1,1-diethoxybutane is thermally sensitive. If trace amounts of the acid catalyst were not completely neutralized with NaHCO₃ prior to distillation, the heat of distillation combined with the acid triggers an E2/E1cb elimination.

-

Prevention: Always perform a rigorous basic wash (e.g., saturated aqueous NaHCO₃) and dry the organic layer before attempting vacuum distillation. Distill under high vacuum to keep the boiling point as low as possible (< 80 °C).

Part 3: Quantitative Data & Byproduct Summary

To assist in rapid chromatographic and mass-spectrometric identification, refer to the table below.

| Byproduct Name | Structural Formula | GC-MS Base Peak / M+ | Primary Cause | Preventive Action |

| 4-Bromobutanol | Br-CH₂CH₂CH₂-CH₂OH | 152 / 154 (M+) | Over-reduction during Step 1. | Maintain DIBAL-H reduction strictly at -78 °C. |

| 2-Ethoxytetrahydrofuran | C₆H₁₂O₂ (Cyclic) | 116 (M+) | Intramolecular SN2 displacement of Br by hemiacetal. | Use excess TEOF; maintain strict anhydrous conditions. |

| 1,1,4-Triethoxybutane | EtO-CH₂CH₂CH₂-CH(OEt)₂ | 190 (M+) | Intermolecular SN2 displacement of Br by solvent. | Do not heat the acetalization; limit reaction time. |

| 4,4-Diethoxy-1-butene | CH₂=CH-CH₂-CH(OEt)₂ | 144 (M+) | Thermal or acid-catalyzed elimination of HBr. | Neutralize acid catalyst fully; distill under high vacuum. |

Part 4: Visualizing the Workflows and Pathways

Experimental workflow for synthesizing 4-bromo-1,1-diethoxybutane.

Mechanistic pathways showing desired acetalization and major byproduct formation.

Part 5: References

Technical Support Center: Stability & Handling of 4-Bromo-1,1-diethoxybutane in Acidic Media

Welcome to the Advanced Technical Support Center for 4-bromo-1,1-diethoxybutane . As a bifunctional building block, this molecule is highly valued in drug development for its ability to participate in nucleophilic substitutions or Grignard formations at the bromide terminus while keeping the reactive aldehyde safely masked as a diethyl acetal.

However, the chemical nature of acetals makes them acutely sensitive to acidic environments. This guide provides researchers and scientists with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and master the handling of this compound.

Mechanistic Causality: The A-1 Hydrolysis Pathway

To understand how to handle 4-bromo-1,1-diethoxybutane, one must understand why it degrades. Acetals are completely stable in aqueous base and highly resistant to nucleophiles, but they undergo rapid specific acid-catalyzed hydrolysis (the A-1 mechanism) in the presence of hydronium ions[1].